9-((2-Hydroxyethoxy)methyl)-8-chloroguanine 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine
Brand Name: Vulcanchem
CAS No.: 91897-98-2
VCID: VC15925102
InChI: InChI=1S/C8H10ClN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16)
SMILES:
Molecular Formula: C8H10ClN5O3
Molecular Weight: 259.65 g/mol

9-((2-Hydroxyethoxy)methyl)-8-chloroguanine

CAS No.: 91897-98-2

Cat. No.: VC15925102

Molecular Formula: C8H10ClN5O3

Molecular Weight: 259.65 g/mol

* For research use only. Not for human or veterinary use.

9-((2-Hydroxyethoxy)methyl)-8-chloroguanine - 91897-98-2

Specification

CAS No. 91897-98-2
Molecular Formula C8H10ClN5O3
Molecular Weight 259.65 g/mol
IUPAC Name 2-amino-8-chloro-9-(2-hydroxyethoxymethyl)-1H-purin-6-one
Standard InChI InChI=1S/C8H10ClN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16)
Standard InChI Key MYTTVFRFXXXOKZ-UHFFFAOYSA-N
Canonical SMILES C(COCN1C2=C(C(=O)NC(=N2)N)N=C1Cl)O

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Formula

9-((2-Hydroxyethoxy)methyl)-8-chloroguanine (CAS No. 91897-98-2) possesses the molecular formula C₈H₁₀ClN₅O₃ and a molecular weight of 259.65 g/mol. Its IUPAC name, 2-amino-8-chloro-9-(2-hydroxyethoxymethyl)-1H-purin-6-one, reflects the critical functional groups:

  • A chlorine atom at the 8-position of the purine ring

  • A hydroxyethoxymethyl side chain at the 9-position

  • An amino group at the 2-position

The chlorine substitution distinguishes it from related antiviral agents like acyclovir (9-(2-hydroxyethoxymethyl)guanine), potentially enhancing steric and electronic interactions with viral enzymes .

Physicochemical Properties

While direct experimental data for this compound remain limited, analog comparisons and computational predictions provide insights:

PropertyValueSource Analogs
Melting Point~217°C (estimated)N2-acetyl derivative
Water SolubilityVery slightStructural analogs
pKa~8.54 (estimated)N2-acetyl derivative
LogP (Partition Coefficient)0.92 (predicted)VulcanChem data

The low aqueous solubility poses formulation challenges, necessitating prodrug strategies or solubilizing excipients for therapeutic use .

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine builds upon methodologies developed for acyclovir , with modifications to introduce the 8-chloro substituent:

  • Silylation of Guanine:

    • Reaction of guanine with hexamethyldisilazane (HMDS) in xylene, catalyzed by ammonium sulfate .

    • Critical HMDS stoichiometry (2–4 moles per mole guanine) ensures complete silylation while minimizing reagent waste .

  • Chlorination at Position 8:

    • Electrophilic chlorination using agents like POCl₃ or SOCl₂ under anhydrous conditions.

    • Positional selectivity achieved through steric protection of the 9-position by the silyl group.

  • Alkylation with Hydroxyethoxymethyl Group:

    • Reaction with 2-benzoyloxyethoxymethyl chloride followed by deprotection .

    • Triethylamine facilitates the alkylation, with yields reaching ~70% in optimized conditions .

  • Final Deprotection and Purification:

    • Hydrolysis with sodium hydroxide removes silyl protecting groups.

    • Anion-exchange chromatography isolates the target compound from positional isomers .

Process Challenges

  • Chlorination Selectivity: Competing reactions at N7 or O6 positions require precise temperature control (50–70°C) and excess chlorinating agents.

  • Byproduct Formation: N2-acetylated derivatives (e.g., CAS 110104-37-5 ) may form during alkylation, necessitating rigorous chromatography.

  • Solvent Recovery: Xylene and HMDS recycling remains economically critical, with nanofiltration membranes reducing waste .

Mechanism of Antiviral Action

Viral DNA Polymerase Inhibition

The chlorine atom at position 8 enhances the compound’s affinity for viral thymidine kinase (TK) compared to human isoforms . Phosphorylation by viral TK generates the active triphosphate form, which competes with endogenous dGTP for incorporation into viral DNA.

Key mechanistic steps:

  • Selective Phosphorylation: Viral TK phosphorylates the compound 100–300× more efficiently than cellular kinases .

  • Chain Termination: Incorporation into elongating DNA strands prevents 3′→5′ phosphodiester bond formation due to the absence of a 3′-hydroxyl group.

  • Exonuclease Resistance: The 8-chloro group sterically hinders proofreading by viral exonucleases, increasing antiviral potency.

Spectrum of Activity

While formal studies on 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine are pending, structural analogs demonstrate efficacy against:

  • Herpes simplex virus (HSV-1, HSV-2)

  • Varicella-zoster virus (VZV)

  • Epstein-Barr virus (EBV)

The EC₅₀ against HSV-1 in vitro is projected to be <0.1 μM based on chlorinated purine analogs .

Comparative Analysis with Related Compounds

Acyclovir (9-(2-Hydroxyethoxymethyl)guanine)

ParameterAcyclovir8-Chloro Derivative
Molecular Weight225.21 g/mol259.65 g/mol
Viral TK Affinity (Kd)0.5 μM0.2 μM (estimated)
Plasma Half-life2.5–3.3 hPending data
Topical Bioavailability~15%~5% (predicted)

The chlorine atom improves enzyme binding but may reduce cellular uptake due to increased hydrophobicity.

Valacyclovir (L-Valyl Ester of Acyclovir)

Prodrug strategies for 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine could mirror valacyclovir’s approach:

  • Esterification of the hydroxyethoxy group

  • Enhanced oral bioavailability (55% vs. 15% for acyclovir)

Current Research and Development Challenges

Synthetic Yield Optimization

Industrial-scale production faces hurdles:

Pharmacokinetic Limitations

  • Oral Absorption: Low water solubility limits intestinal permeability.

  • Protein Binding: Predicted 45–60% binding to human serum albumin may reduce free drug availability.

Resistance Concerns

Emerging TK-deficient HSV strains could bypass activation, though the 8-chloro group may retain some activity against polymerase mutants .

Future Directions and Concluding Remarks

Prodrug Development

  • Phosphonoamidate Prodrugs: Masking the hydroxyl group as a bioreversible phosphonate could enhance cellular uptake.

  • Nanoparticle Formulations: Lipid-based carriers may improve topical delivery for herpes labialis.

Broad-Spectrum Antiviral Screening

Given the structural similarity to ribavirin, evaluation against RNA viruses (e.g., influenza, coronaviruses) is warranted.

Combination Therapies

Synergy with DNA polymerase inhibitors (e.g., foscarnet) could mitigate resistance development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator